molecular formula C4H7ClO B1267710 4-Chlorobutanal CAS No. 6139-84-0

4-Chlorobutanal

Cat. No. B1267710
CAS RN: 6139-84-0
M. Wt: 106.55 g/mol
InChI Key: DOQLCJMCQWQQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Chlorobutanal can be synthesized through several methods. A notable method involves the preparation from γ-butyrolactone by a ring-opening reaction, followed by halogenation, catalytic hydrogenation, and acetalization. This process is characterized by its accessibility to starting materials, convenient performance, and suitability for commercial production, achieving a total yield of 46.6% (Li De-chen, 2005).

Molecular Structure Analysis

The molecular structure of 4-Chlorobutanal and its derivatives has been extensively studied using various spectroscopic techniques. Crystal and molecular structure analysis through X-ray diffraction studies has confirmed the structure of synthesized molecules, providing insights into their conformation and stability (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

4-Chlorobutanal participates in a variety of chemical reactions, highlighting its versatility in organic synthesis. It has been used in the synthesis of cyclobutane by dehalogenation of 1,4-dihalogenbutanes, demonstrating the relation between radical and metallorganic reaction channels (S. A. Volnina et al., 1990). Furthermore, its involvement in asymmetric synthesis showcases its utility in producing optically pure compounds, essential for pharmaceutical applications (N. Kizaki et al., 2001).

Scientific Research Applications

Electrochemical Behavior and Product Formation

4-Chlorobutanal has been studied in the context of electrochemical reduction at carbon cathodes in dimethylformamide. This research, conducted by Pritts and Peters (1995), explored the reduction of 1,4-dihalobutanes, including 1-chloro-4-iodobutane and 1,4-dichlorobutane, leading to various products like cyclobutane, n-butane, and 1,3-butadiene. This study is significant for understanding the electrochemical behavior and potential applications of compounds like 4-chlorobutanal in industrial chemistry (Pritts & Peters, 1995).

Photocatalytic Detoxification Using Titanium Dioxide

Another application of 4-Chlorobutanal is in the field of photocatalytic detoxification, where it serves as a model compound. Guillard et al. (1999) compared various titania samples in degrading 4-chlorophenol under UV-light and solar energy. This research is relevant for environmental sciences, especially in water treatment and the removal of toxic compounds using photocatalysis (Guillard et al., 1999).

Synthesis and Chemical Properties

Li De-chen (2005) focused on the synthesis of 4-chlorobutanal acetal. The study employed an improved method starting from γ-butyrolactone, providing insights into the synthetic pathways and potential industrial applications of 4-chlorobutanal and its derivatives (Li De-chen, 2005).

Environmental Toxicology and Degradation

Research on the degradation and toxicity of chlorophenols, including compounds related to 4-Chlorobutanal, has been conducted to understand their environmental impact. For example, Cheng et al. (2007) compared the reductive dechlorination of p-chlorophenol using zero-valent iron and nanosized iron, highlighting the significance of this research in groundwater contamination and treatment (Cheng et al., 2007).

properties

IUPAC Name

4-chlorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLCJMCQWQQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976944
Record name 4-Chlorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutanal

CAS RN

6139-84-0
Record name 6139-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobutanal
Reactant of Route 2
4-Chlorobutanal
Reactant of Route 3
4-Chlorobutanal
Reactant of Route 4
4-Chlorobutanal
Reactant of Route 5
Reactant of Route 5
4-Chlorobutanal
Reactant of Route 6
4-Chlorobutanal

Citations

For This Compound
141
Citations
CE Moore - 1947 - ir.library.louisville.edu
… 4-chlorobutanal was first reported in 1942 by paul (10), who Fepared the compound from tetrahydroturturyl alcohol, whioh has recently become easily a~ilable. Recent researches (9) …
Number of citations: 1 ir.library.louisville.edu
YN Ogibin, AK Khusid, GI Nikishin - Bulletin of the Russian Academy of …, 1992 - Springer
… Electrochemical oxidation of alcohols 1, 2a-d, and 3 under specified conditions leads to their complete and highly selective conversion into 4-chlorobutanal (4), formylcyclopropanes (5a-…
Number of citations: 3 link.springer.com
JP Ward - Tetrahedron Letters, 1965 - Elsevier
A recent publication on the solvolytic cyclisation of 4-chlorobutyrophenone and 5-chlorovalerophenone 1) has prompted us to describe related observations. While preparing 4-…
Number of citations: 1 www.sciencedirect.com
PJ Kocienski, R Narquizian, P Raubo, C Smith… - Synlett, 1998 - thieme-connect.com
Mycalamide B, a potent antitumour agent, was synthesised from cheap, readily available starting materials: ethyl lactate, ethyl isobutyrate, 4-chlorobutanal, and 4-chlorobutanoyl …
Number of citations: 26 www.thieme-connect.com
R Sánchez-Obregón, B Ortiz, VM Mastranzo, F Yuste… - Tetrahedron …, 2013 - Elsevier
… However, the use of 4-chlorobutanal (4 equiv) in dry CH 2 Cl 2 at −78 C, using 2.2 equiv of BF 3 ·Et 2 O as the catalyst afforded, after 2 h, a 90:10 diastereoisomeric mixture (as …
Number of citations: 20 www.sciencedirect.com
RW Alder, P Eastment, RE Moss, RB Sessions… - Tetrahedron …, 1982 - Elsevier
… Condensation of 4-chlorobutanal and 5-chloropentanal with six cyclic dlamlnes gave twelve ct-amlnoammonlum salts, cleavage of these with LlAlH gave medium-ring blcycllc dlamlnes …
Number of citations: 29 www.sciencedirect.com
IR Siddiqui, PK Singh, V Srivastava, S Shamim, J Singh - 2012 - nopr.niscpr.res.in
… -5-phenylthiazol-2-amine 1a-g and chloromethanamine 2 on montmorillonite K-10 under microwave irradiation give 3a-g, which upon nucleophilic substitution with 4-chlorobutanal give …
Number of citations: 1 nopr.niscpr.res.in
AK Khusid - J. Org. Chem. USSR (Engl. Transl.);(United States), 1987 - osti.gov
… A preparative method was developed for the synthesis of formylcyclopropane and alkyl cyclopropyl ketones on the basis of the method proposed for the production of 4-chlorobutanal …
Number of citations: 0 www.osti.gov
C Chen, CH Senanayake, TJ Bill… - The Journal of …, 1994 - ACS Publications
… The residue was distilled to afford 310 g (76%) of pure 4-chlorobutanal dimethyl acetal (6a): … 4-Chlorobutanal dimethyl acetal (6a) (1605 g, 10.5 mol) was dissolved in 40% aqueous …
Number of citations: 186 pubs.acs.org
YN Ogibin, AK Khusid, GI Nikishin - ChemInform, 1994 - Wiley Online Library
Number of citations: 7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.